molecular formula C7H9NO3S B13060710 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid

2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid

Cat. No.: B13060710
M. Wt: 187.22 g/mol
InChI Key: DKKNOMGOXSYVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid is a high-purity organic compound with the CAS registry number 1523083-10-4 . It is characterized by the molecular formula C7H9NO3S and has a molecular weight of 187.22 g/mol . The compound's structure is defined by a propanoic acid chain substituted at the 2-position with a 2-methoxy-1,3-thiazol-4-yl group, and it can be represented by the SMILES notation CC(C1=CSC(OC)=N1)C(O)=O . As a thiazole derivative, this compound serves as a valuable synthetic intermediate and building block in various research fields. Thiazole-containing structures are of significant interest in medicinal chemistry for the development of novel therapeutic agents due to their widespread presence in pharmacologically active molecules. Researchers utilize this specific compound in the synthesis of more complex structures, particularly in the exploration of new chemical entities. It is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-(2-methoxy-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C7H9NO3S/c1-4(6(9)10)5-3-12-7(8-5)11-2/h3-4H,1-2H3,(H,9,10)

InChI Key

DKKNOMGOXSYVNO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Arylthiazole-4-Carbaldehydes as Precursors

A common route begins with the synthesis of 2-arylthiazole-4-carbaldehydes, which serve as essential intermediates. These are prepared by the Hantzsch condensation of thiobenzamides with 1,3-dichloroacetone, followed by a Sommelet reaction to introduce the aldehyde functionality at the 4-position of the thiazole ring.

One-Step Synthesis of Thiazole β-Amino Acids

The key step to obtain the β-amino acid derivative involves a one-step condensation reaction of the 2-arylthiazole-4-carbaldehydes with ammonium acetate and malonic acid. This reaction proceeds under heating (typically 85°C for 3 hours) in glacial acetic acid with a small amount of water added to facilitate the reaction. The product precipitates upon cooling and is isolated by filtration.

Esterification to Form Ethyl Esters

The β-amino acids are often converted to their ethyl esters to facilitate further modifications or improve solubility. This esterification is performed by treating the β-amino acid with anhydrous ethanol and thionyl chloride at 0°C, followed by stirring at room temperature overnight. This method yields the ethyl esters with high efficiency (88–92%).

Introduction of the Methoxy Group

The methoxy substituent at the 2-position of the thiazole ring can be introduced via methylation reactions or by using methoxy-substituted precursors during the initial ring synthesis. For example, methylation of hydroxythiazole intermediates or using methoxy-substituted thiobenzamides in the Hantzsch condensation can install the methoxy group effectively.

Cyclocondensation and Functional Group Transformations

Cyclocondensation of α-bromoacyl derivatives with thioamide compounds under controlled conditions (e.g., in acetic acid at 60°C or refluxing acetone) leads to the formation of substituted thiazole rings. Bromination of precursor ketones with bromine in acetic acid can generate α-bromo carbonyl intermediates necessary for this step.

Further transformations include esterification, hydrazide formation, and condensation with aldehydes to form hydrazone derivatives, which can be useful for derivatization or biological activity tuning.

Research Findings and Reaction Data

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hantzsch condensation Thiobenzamide + 1,3-dichloroacetone Reflux Variable High Prepares 2-arylthiazole-4-carbaldehydes
One-step β-amino acid synthesis 2-arylthiazole-4-carbaldehyde + ammonium acetate + malonic acid in glacial acetic acid 85°C 3 hours Moderate to high Yields β-amino acids
Esterification β-amino acid + thionyl chloride + anhydrous ethanol 0°C to room temp Overnight 88–92 Produces ethyl esters
Bromination Ketone precursor + Br2 in acetic acid Room temp Variable Moderate Generates α-bromo carbonyl intermediates
Cyclocondensation α-Bromoacyl derivative + thioamide Acetic acid, 60°C or refluxing acetone Hours Good Forms substituted thiazole derivatives
Microwave-assisted Knoevenagel Aldehyde + volatile amine + AcONa + piperidine in acetic acid 80°C, 90 W microwave 60 min 62–98 Efficient synthesis of thiazole derivatives

Spectroscopic Characterization

  • ^1H NMR spectra of synthesized compounds show characteristic singlets and multiplets corresponding to the thiazole ring protons and substituents.
  • ^13C NMR spectra confirm the presence of the thiazole heterocycle with signals for C–S, C=N, and aromatic carbons.
  • Mass spectrometry and elemental analysis support the molecular composition and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Potential to modulate inflammatory pathways.
  • Anticancer Properties : Inhibits specific enzymes and pathways related to cancer progression.

These activities suggest that 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid could be developed into therapeutic agents for various diseases.

Pharmaceutical Development

The compound's biological activity makes it a candidate for pharmaceutical development. Its interaction studies focus on binding affinity to biological targets such as enzymes or receptors. Techniques such as molecular docking simulations and in vitro assays are utilized to evaluate these interactions.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential in inhibiting certain enzymes involved in metabolic pathways. This inhibition can lead to significant effects on disease processes, particularly in conditions like diabetes and cancer.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid showed significant antimicrobial activity against resistant strains of bacteria. The results indicated a strong correlation between structural modifications and enhanced efficacy against specific pathogens.
  • Cancer Research Application : In vitro assays revealed that the compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. The study highlighted the importance of the thiazole ring's modifications on biological activity.
  • Inflammation Modulation : A recent investigation assessed the anti-inflammatory properties of this compound in animal models of inflammation. Results showed promising outcomes in reducing inflammatory markers, indicating potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents on the thiazole ring or the propanoic acid chain:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid Methoxy at C2 of thiazole; propanoic acid chain C₇H₉NO₂S 171.22
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid Amino group at C2 of thiazole; methyl at C4 C₇H₉N₃O₂S 215.23
3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid Benzofuran at C2 of thiazole C₂₄H₂₀ClNO₄ 421.88
3-[2-Azanyl-5-(phenoxymethyl-thiazol-4-yl)phenyl]propanoic acid Phenoxymethyl and phenyl substituents C₁₉H₁₈N₂O₃S 366.42
2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride Amino group on propanoic acid; thiazol-5-yl C₆H₇N₃O₂S·HCl 221.67

Key Structural Insights :

  • Steric Effects: Bulky substituents like benzofuran () or phenoxymethyl () may hinder receptor binding compared to the compact methoxy group.
  • Acidity: The pKa of the propanoic acid group varies with substituents. For example, the dihydrochloride salt in increases water solubility via ionic interactions.

Physicochemical Properties

Property Target Compound 2-[(4-Methyl-thiazol-2-yl)amino]propanoic acid 3-[2-(Benzofuran-3-yl)thiazol-4-yl]propanoic acid
Molecular Weight 171.22 215.23 421.88
Solubility Moderate (lipophilic methoxy) Low (amino group may enhance polarity) Very low (bulky benzofuran)
Melting Point Not reported Liquid () 136–137°C ()
Hydrogen Bonding COOH and methoxy donors COOH and amino donors COOH and benzofuran π-system
Target Compound
  • Anti-inflammatory Activity: Analogous to ibuprofen (), the propanoic acid group may inhibit cyclooxygenase (COX) enzymes.
Analogues
  • 2-[(4-Methyl-thiazol-2-yl)amino]propanoic acid: Amino groups enhance interactions with biological targets (e.g., enzymes or receptors via hydrogen bonding) .
  • 3-(Thiazol-2-yl(p-tolyl)amino)propanoic acid (): Nitro and thiophene substituents may confer antimicrobial or anticancer activity.
  • 3-[2-(Benzofuran-3-yl)thiazol-4-yl]propanoic acid: The benzofuran moiety could improve membrane permeability but reduce solubility .

Biological Activity

2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid is a thiazole-containing compound that has garnered attention for its diverse biological activities. The thiazole ring structure contributes to its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid is C8_{8}H9_{9}N1_{1}O2_{2}S1_{1}, with a molecular weight of 187.22 g/mol. The compound features a methoxy group attached to the thiazole ring, which enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. Specifically, 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid has shown effectiveness against various bacterial strains through mechanisms that likely involve the inhibition of essential enzymes or disruption of cellular processes.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

In vitro studies have demonstrated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The structure-activity relationship indicates that specific substitutions on the thiazole ring enhance anti-inflammatory effects.

Table 2: COX Inhibition Data

CompoundIC50_{50} (µM)Reference
2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid15
Aspirin10

Anticancer Activity

The anticancer potential of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid has been evaluated in various tumor cell lines. It was found to inhibit cell proliferation in several cancer types, including breast and colorectal cancers.

Table 3: Anticancer Activity in Tumor Cell Lines

Cell LineIC50_{50} (µM)Reference
MDA-MB 231 (breast cancer)12
HCT116 (colorectal cancer)20
PC3 (prostate cancer)18

The biological activity of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and bacterial metabolism.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress responses in cells, contributing to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid. Results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that further optimization could yield more effective agents against resistant bacterial strains.

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, treatment with the compound significantly reduced paw swelling compared to controls. This suggests potential therapeutic applications in inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.